2-Bromophenol
Overview
Description
o-Bromophenol: is an organic compound that belongs to the class of bromophenols. It consists of a hydroxyl group and a bromine atom bonded to a benzene ring. Specifically, the bromine atom is positioned ortho (adjacent) to the hydroxyl group on the benzene ring. This compound is known for its characteristic odor and is used in various chemical applications .
Mechanism of Action
Target of Action
2-Bromophenol, also known as o-Bromophenol, is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It is a brominated derivative of phenol . The primary target of this compound is Thymidylate synthase, an enzyme found in Escherichia coli .
Mode of Action
As a brominated derivative of phenol, it is likely to interact with its target, thymidylate synthase, through a process of electrophilic halogenation . This interaction may result in changes to the enzyme’s function, potentially affecting DNA synthesis and repair processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used to study the photodegradation of this compound using UV-Vis spectroscopy and HPLC . This suggests that exposure to light could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Cellular Effects
It is known that bromophenols, including 2-Bromophenol, are present in human blood and breast milk, suggesting that they may have some influence on cellular function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. While it is known that bromophenols are produced by electrophilic halogenation of phenol with bromine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Phenol: One common method involves the bromination of phenol. Phenol is mixed with concentrated sulfuric acid and heated. After cooling, the mixture is made alkaline with sodium hydroxide, and bromine is added.
Decarboxylation of 2-Bromo-3-Hydroxybenzoic Acid: Another method involves the decarboxylation of 2-bromo-3-hydroxybenzoic acid.
Diazotization of o-Bromoaniline: This method involves the diazotization of o-bromoaniline followed by hydrolysis.
Industrial Production Methods: Industrial production methods often involve the bromination of phenol at high temperatures in the presence of an acidic catalyst to achieve higher yields of o-bromophenol .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: o-Bromophenol undergoes electrophilic substitution reactions due to the presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Bromine: Used in the bromination of phenol to produce o-bromophenol.
Sulfuric Acid: Acts as a catalyst in the bromination process.
Sodium Hydroxide: Used to make the reaction mixture alkaline during the preparation.
Major Products:
2,4-Dibromophenol: Formed when excess bromine is used in the reaction.
Phenol Derivatives: Various phenol derivatives can be formed depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: o-Bromophenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Enzyme Inhibition Studies: It is used in studies related to enzyme inhibition and interaction with biological molecules.
Industry:
Flame Retardants: o-Bromophenol is used in the production of brominated flame retardants.
Dyes and Pigments: It serves as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
Uniqueness: o-Bromophenol is unique due to its specific positioning of the bromine atom, which influences its reactivity and applications. The ortho position allows for specific interactions and reactions that are different from its meta and para counterparts .
Properties
IUPAC Name |
2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKRMSMGWJZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052641 | |
Record name | 2-Bromophenol | |
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Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |
Record name | o-Bromophenol | |
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Boiling Point |
194.5 °C | |
Record name | o-Bromophenol | |
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Record name | 2-BROMOPHENOL | |
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Flash Point |
107.6 °F (42 °C) closed cup | |
Record name | 2-BROMOPHENOL | |
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Solubility |
Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |
Record name | 2-BROMOPHENOL | |
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Density |
1.4924 g/cu cm at 20 °C | |
Record name | 2-BROMOPHENOL | |
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Vapor Pressure |
0.03 [mmHg] | |
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Color/Form |
Yellow to red oily liquid | |
CAS No. |
95-56-7, 32762-51-9 | |
Record name | 2-Bromophenol | |
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Record name | O-BROMOPHENOL | |
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Record name | 2-BROMOPHENOL | |
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Record name | 2-Bromophenol | |
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Melting Point |
5.6 °C | |
Record name | o-Bromophenol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 2-bromophenol?
A1: this compound can be degraded by microorganisms under anaerobic conditions. Studies have shown successful degradation under iron-reducing, sulfidogenic, and methanogenic conditions. [] In these environments, reductive dehalogenation is the initial step, converting this compound to phenol, which is then further metabolized. []
Q2: Does the presence of other halogens influence the degradation of this compound?
A2: Research suggests that the presence of bromine can influence the degradation of chlorinated compounds. For instance, in a mixture of 2-chlorophenol and this compound, the yield of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) increases. [] This is attributed to bromine atoms acting as better leaving groups than chlorine atoms, thereby increasing the concentration of chlorine atoms available for PCDD/Fs formation. []
Q3: Are there any concerns regarding this compound as a marine pollutant?
A3: Yes, this compound has been identified as a key off-flavor compound in seafood. [] This off-flavor arises from the accumulation of bromophenols, including this compound, in marine organisms like fish and crustaceans. [, ] The bromophenol levels in these organisms can be influenced by their diet, particularly the consumption of certain algae species. []
Q4: What strategies are being explored for the removal of bromophenols, including this compound, from water?
A4: Researchers are investigating the use of activated carbon derived from various sources, like hazelnut shells, for the adsorption and removal of bromophenols from aqueous solutions. [] These materials show promising adsorption capacities for this compound and other bromophenols, making them potential candidates for water treatment applications. []
Q5: Can microorganisms utilize this compound as an energy source?
A5: Yes, certain microorganisms can utilize this compound as an electron acceptor for anaerobic respiration, a process known as halo-respiration. [] One example is the bacterium Anaeromyxobacter dehalogenans, which can grow by coupling the oxidation of electron donors like acetate to the reductive dehalogenation of this compound. []
Q6: What types of enzymes are involved in the microbial dehalogenation of this compound?
A6: Research indicates that reductive dehalogenase (RDH) enzymes play a crucial role in the microbial dehalogenation of this compound. [] Studies on a this compound-degrading microbial consortium enriched from estuarine sediment have identified several RDH-like gene motifs. [] These findings suggest the involvement of diverse RDH enzymes in the breakdown of this compound in microbial communities. []
Q7: What analytical techniques are used to identify and quantify this compound in various matrices?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of this compound and its metabolites. [, , , ] This technique allows for the separation and identification of different bromophenol isomers based on their mass-to-charge ratios. [, , , ] Additionally, capillary zone electrophoresis (CZE) has been used for the simultaneous determination of multiple bromophenols, including this compound, in complex matrices like seafood. [] This method offers high resolution and rapid analysis compared to traditional liquid chromatography methods. []
Q8: What are some common chemical reactions involving this compound?
A8: this compound serves as a versatile building block in organic synthesis. It readily undergoes various transformations, including:
- Oxidative bromination: this compound can be further brominated to produce 2,6-dibromophenol. This reaction often utilizes a liquid-liquid two-phase system for improved selectivity and yield. []
- Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction enables the formation of biaryl compounds from this compound and arylboronic acids. This reaction is particularly useful in the synthesis of natural products and pharmaceuticals. []
- Carbonylation: Palladium-catalyzed carbonylation reactions using this compound and epoxides offer a regioselective route to 2,3-dihydrobenzodioxepinones. []
- Heteroannulation: Palladium and urea ligand-mediated heteroannulation reactions between 2-bromophenols and 1,3-dienes provide a convergent approach to synthesize dihydrobenzofuran motifs. []
- Photolysis: Upon UV irradiation in aqueous solutions, this compound undergoes photolysis, generating reactive intermediates like 2-oxocyclohexa-3,5-dienylidene, an α-ketocarbene. [] This process has implications for the environmental fate and degradation of this compound in sunlit surface waters. [, ]
Q9: Are there any applications of this compound in material science?
A9: this compound can be used as a precursor for the synthesis of ortho-silylaryl triflate precursors (oSATs). [] These compounds are valuable building blocks in aryne chemistry and have found applications in the development of novel materials. []
Q10: What is known about the toxicity of this compound?
A10: Studies have shown that this compound exhibits toxicity towards renal proximal tubules. [] Specifically, this compound has been shown to decrease glutathione levels, inhibit mitochondrial respiration, and increase plasma membrane permeability in rabbit renal proximal tubules. [] These findings suggest that this compound can disrupt cellular function and potentially contribute to kidney damage. []
Q11: Is there any evidence of this compound being absorbed through the skin?
A11: Yes, research has shown that this compound can permeate human skin. [] This raises concerns about potential health risks associated with dermal exposure to this compound, particularly in settings like swimming pools where brominated disinfection byproducts can form. []
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